molecular formula C29H51NO B010383 (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide CAS No. 100692-38-4

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide

Cat. No. B010383
M. Wt: 429.7 g/mol
InChI Key: GPJDIHDLTQEECK-GUUMBNHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide, also known as HMDPO, is a synthetic compound that has drawn attention in scientific research due to its unique chemical structure and potential applications. HMDPO is a member of the family of betaine lipids, which are important components of cell membranes and play a critical role in cell function.

Mechanism Of Action

The mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is not fully understood, but it is believed to interact with cell membranes and alter their properties. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been shown to increase the fluidity of cell membranes, which may affect the function of membrane-bound proteins and other cellular processes.

Biochemical And Physiological Effects

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In one study, (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide was found to increase the activity of an enzyme involved in the breakdown of lipids, suggesting that it may have a role in lipid metabolism. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has also been shown to have antioxidant properties and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is its ability to form stable micelles in water, which makes it useful for a variety of applications in biomedical research. However, (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is a synthetic compound and may not accurately reflect the properties of natural lipids found in cells. Additionally, the mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide. One area of interest is the use of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide as a surfactant in drug delivery systems. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide may also have applications in the development of new materials, such as polymers and coatings. Further research is needed to fully understand the mechanism of action of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide and its potential applications in various fields of science.

Synthesis Methods

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide can be synthesized through a multi-step process involving the reaction of a fatty acid with a nitrogen-containing compound. One common method involves the reaction of heptadecanoic acid with trimethylamine N-oxide in the presence of a catalyst to produce (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide.

Scientific Research Applications

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been studied extensively for its potential applications in various fields of science, including biochemistry, biophysics, and materials science. One area of research has focused on the use of (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide as a surfactant in biological systems. Surfactants are compounds that reduce the surface tension of a liquid and can be used to stabilize emulsions and foams. (4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide has been shown to form stable micelles in water, which may have applications in drug delivery and other biomedical applications.

properties

CAS RN

100692-38-4

Product Name

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide

Molecular Formula

C29H51NO

Molecular Weight

429.7 g/mol

IUPAC Name

(4E,8E,12E,16E)-N,N,4,8,13,17,21-heptamethyldocosa-4,8,12,16,20-pentaen-1-amine oxide

InChI

InChI=1S/C29H51NO/c1-25(2)15-11-18-28(5)21-12-19-26(3)16-9-10-17-27(4)20-13-22-29(6)23-14-24-30(7,8)31/h15-17,21-22H,9-14,18-20,23-24H2,1-8H3/b26-16+,27-17+,28-21+,29-22+

InChI Key

GPJDIHDLTQEECK-GUUMBNHASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC[N+](C)(C)[O-])/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC[N+](C)(C)[O-])C)C)C

synonyms

2-aza-2,3-dihydrosqualene N-oxide

Origin of Product

United States

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